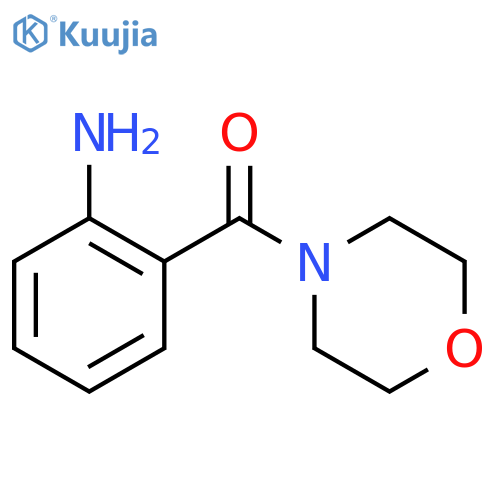Cas no 39630-24-5 (2-(morpholine-4-carbonyl)aniline)
2-(モルホリン-4-カルボニル)アニリンは、有機合成化学において重要な中間体として利用される化合物です。分子構造中にモルホリン環とアニリン基を有し、高い反応性と多様な官能基導入の可能性を備えています。特に医薬品中間体や機能性材料の合成において有用で、選択的な反応サイトを有するため精密合成に適しています。安定性に優れ、標準的な実験条件下で取り扱いが容易な点も特徴です。また、求核試薬としての反応性や金属触媒反応への適用性など、幅広い合成化学的応用が可能です。

39630-24-5 structure
商品名:2-(morpholine-4-carbonyl)aniline
CAS番号:39630-24-5
MF:C11H14N2O2
メガワット:206.241062641144
MDL:MFCD00034763
CID:1077412
PubChem ID:726276
2-(morpholine-4-carbonyl)aniline 化学的及び物理的性質
名前と識別子
-
- (2-Aminophenyl)(morpholino)methanone
- [2-(Morpholin-4-ylcarbonyl)phenyl]amine
- 2-(4-Morpholinylcarbonyl)aniline
- (2-aminophenyl)-morpholin-4-ylmethanone
- 2-(4-morpholinylcarbonyl)aniline(SALTDATA: FREE)
- 2-(morpholine-4-carbonyl)aniline
- Oprea1_272505
- LFLIOZKEABTZIF-UHFFFAOYSA-N
- (2-Amino-phenyl)-morpholin-4-yl-methanone
- DA-18416
- F1723-0015
- PS-5521
- A873605
- 2-(morpholin-4-ylcarbonyl)aniline
- (2-Aminophenyl)(morpholino)methanone 39630-24-5
- EN300-29552
- Benzenamine, 2-(4-morpholinylcarbonyl)-
- 39630-24-5
- MFCD00034763
- Oprea1_305893
- DTXSID10352421
- Z56040713
- SCHEMBL11446442
- ALBB-012954
- (2-aminophenyl)(morpholin-4-yl)methanone
- 2-(4-Morpholinylcarbonyl)aniline, AldrichCPR
- STK507114
- 2-Aminophenyl-morpholin-4-yl methanone
- SDCCGMLS-0065664.P001
- AKOS000111605
- CHEMBL2263371
-
- MDL: MFCD00034763
- インチ: InChI=1S/C11H14N2O2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2
- InChIKey: LFLIOZKEABTZIF-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C(=O)N2CCOCC2)N
計算された属性
- せいみつぶんしりょう: 206.10600
- どういたいしつりょう: 206.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 55.6Ų
じっけんとくせい
- PSA: 55.56000
- LogP: 1.26030
2-(morpholine-4-carbonyl)aniline セキュリティ情報
2-(morpholine-4-carbonyl)aniline 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(morpholine-4-carbonyl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | PS-5521-1G |
(2-Aminophenyl)(morpholin-4-yl)methanone |
39630-24-5 | >95% | 1g |
£108.00 | 2025-02-08 | |
| Enamine | EN300-29552-10.0g |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 95.0% | 10.0g |
$220.0 | 2025-03-19 | |
| OTAVAchemicals | 0117380110-1G |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 95% | 1G |
$100 | 2023-06-25 | |
| Life Chemicals | F1723-0015-2μmol |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11776-1G |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 95% | 1g |
¥ 231.00 | 2023-04-13 | |
| Fluorochem | 038418-10g |
2-Aminophenyl-morpholin-4-yl methanone |
39630-24-5 | 95% | 10g |
£140.00 | 2022-03-01 | |
| Life Chemicals | F1723-0015-50mg |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
| Life Chemicals | F1723-0015-4mg |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1723-0015-10μmol |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
| Life Chemicals | F1723-0015-2mg |
2-(morpholine-4-carbonyl)aniline |
39630-24-5 | 90%+ | 2mg |
$88.5 | 2023-05-17 |
2-(morpholine-4-carbonyl)aniline 関連文献
-
Hwangseo Park,Soyoung Lee,Suhyun Lee,Sungwoo Hong Org. Biomol. Chem. 2014 12 4644
-
2. Triazines and related products. Part XII. Reactions of 3,4-dihydro-4-imino-1,2,3-benzotriazines and 1,2,3-benzotriazin-4(3H)-ones in secondary aminesM. Shakil S. Siddiqui,Malcolm F. G. Stevens J. Chem. Soc. Perkin Trans. 1 1974 611
39630-24-5 (2-(morpholine-4-carbonyl)aniline) 関連製品
- 51207-86-4(4-(morpholine-4-carbonyl)aniline)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1189426-16-1(Sulfadiazine-13C6)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 5587-61-1(Triisocyanato(methyl)silane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:39630-24-5)2-(morpholine-4-carbonyl)aniline

清らかである:99%
はかる:10g
価格 ($):228.0